Boc vs. Cbz Orthogonal Deprotection Selectivity in Dual-Protection Synthetic Strategies
Boc-L-tyrosinol provides orthogonal deprotection selectivity relative to Cbz-protected analogs, enabling sequential unmasking of amino functionalities without cross-reactivity. When Boc and Cbz protecting groups coexist in a synthetic intermediate, catalytic hydrogenolysis conditions quantitatively remove the Cbz group while leaving the Boc group intact; conversely, acidolytic conditions (e.g., TFA or HCl/dioxane) cleave Boc without affecting Cbz [1]. This orthogonal pairing is not achievable with Fmoc-protected analogs, which are base-labile and thus incompatible with certain coupling conditions used in Boc-strategy solid-phase peptide synthesis [1].
| Evidence Dimension | Orthogonal deprotection selectivity |
|---|---|
| Target Compound Data | Boc stable to catalytic hydrogenolysis; cleaved by acid (TFA, HCl/dioxane) |
| Comparator Or Baseline | Cbz cleaved by catalytic hydrogenolysis; stable to acid; Fmoc cleaved by base (piperidine) |
| Quantified Difference | Orthogonal pair (Boc/Cbz): each selectively removable without affecting the other |
| Conditions | Catalytic hydrogenolysis vs. acidolysis (TFA/CH2Cl2 or HCl/dioxane) in peptide synthesis workflows |
Why This Matters
This orthogonal selectivity directly determines synthetic route feasibility when multiple protected amines require sequential deprotection, making Boc-L-tyrosinol the mandated choice in Boc-strategy solid-phase peptide synthesis where Cbz or other acid-stable protecting groups are employed elsewhere in the sequence.
- [1] ChemHui. 叔丁氧羰基(Boc)的保护与脱去 [Protection and Deprotection of tert-Butoxycarbonyl (Boc)]. Published 2017-06-05. Section: 'Boc对催化氢解稳定,但比Cbz对酸要敏感得多。当Boc和Cbz同时存在时,可以用催化氢解脱去Cbz,Boc保持不变,或用酸解脱去Boc而Cbz不受影响。' View Source
